Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside)
Description
Charantin is a phytosterol glycoside mixture first reported in 1966 as a 1:1 mixture of 25,26-dehydro β-sitosterol β-D-glucoside (a stigmasterol derivative) and β-sitosterol β-D-glucoside . It is primarily isolated from Momordica charantia (bitter melon) and has garnered attention for its antidiabetic properties, including hypoglycemic and insulin-secreting activities . However, structural ambiguities persist: commercial suppliers and studies often define Charantin inconsistently, with ratios ranging from 1:1 to 2:1 mixtures of stigmasterol- and β-sitosterol-derived glucosides .
Properties
CAS No. |
57126-62-2 |
|---|---|
Molecular Formula |
C70H118O12 |
Molecular Weight |
1151.702 |
IUPAC Name |
2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t2*21-,22-,24+,25+,26-,27+,28+,29?,30?,31?,32?,33?,34+,35-/m11/s1 |
InChI Key |
LDASQDTWGMPHCX-UXDSRDRISA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Soxhlet Extraction
Soxhlet extraction remains a baseline method for charantin isolation, employing polar solvents like methanol-water mixtures. In one study, dried M. charantia fruit powder (10 g) was extracted with methanol:water (80:20, v/v) at a 1:50 solid-to-solvent ratio for 120 minutes at sub-boiling temperatures. Post-extraction, the solvent was evaporated in vacuo, yielding a crude residue containing 1.17 ± 0.13 mg/g of charantin. While reliable, this method is time-intensive and less efficient than modern techniques, with a 2.74-fold lower yield compared to ultrasound-assisted extraction (UAE).
Maceration
Maceration, a low-cost alternative, involves prolonged solvent contact with plant material. For β-sitosterol β-D-glucoside extraction from Agave angustifolia, 48-hour maceration with methanol yielded only 26.67 mg/g dry weight, significantly lower than microwave-assisted extraction (MAE). The extended exposure to heat and solvent risks compound degradation, making maceration unsuitable for high-purity applications.
Advanced Extraction Technologies
Ultrasound-Assisted Extraction (UAE)
UAE enhances charantin yield through cavitation-induced cell wall disruption. Optimized conditions for M. charantia include methanol:water (80:20, v/v) at 46°C for 120 minutes with a 1:26 solid-to-solvent ratio, achieving 3.18 mg/g charantin. Validation trials under adjusted parameters (50°C, 1:25 ratio) yielded 3.12 ± 0.14 mg/g, confirming method robustness. UAE’s efficiency stems from accelerated solvent penetration and reduced thermal degradation, outperforming Soxhlet extraction by 174%.
Table 1: UAE vs. Soxhlet Extraction Efficiency
Microwave-Assisted Extraction (MAE)
MAE leverages microwave energy to rapidly rupture plant cells. In A. angustifolia, a 5-second MAE treatment with 0.5 M KOH catalyst extracted 124.76 mg/g of β-sitosterol β-D-glucoside, surpassing 48-hour maceration by 368%. Prolonged MAE durations (10–15 s) reduced yields to 106.19–103.97 mg/g, likely due to thermal degradation. The addition of KOH accelerates cell wall breakdown, enabling faster solute release without structural compromise.
Table 2: MAE Performance Across Durations
High Hydrostatic Pressure (HHP) Extraction
HHP combines high pressure (510 MPa) with ethanol (68%) to extract saponins from M. charantia. At an 8-minute hold time and 1:35 solid-to-solvent ratio, this method yielded 127.89 mg/g total saponins, including charantin. Post-extraction purification using an ionic liquid-based aqueous biphasic system ([C4MIM]BF4 and NaOH) achieved 76.06% purity. HHP’s efficacy arises from pressure-induced cell membrane distortion, facilitating solvent access to intracellular compounds.
Solvent and Parameter Optimization
Solvent Selection
Methanol-water mixtures (80:20, v/v) are optimal for charantin’s polarity, balancing solubility and extraction efficiency. Subcritical water extraction, while effective for phenolic compounds, underperforms for charantin due to its lower solubility in pure water. Ethanol (68%) in HHP extraction minimizes environmental impact while maintaining high yields.
Temperature and Time
UAE’s optimal temperature (46–50°C) prevents thermal degradation, whereas MAE’s brief exposure (5 s) mitigates overheating. Prolonged Soxhlet extraction at sub-boiling temperatures risks saponin hydrolysis, underscoring the need for controlled conditions.
Purification Techniques
Ionic Liquid-Based Aqueous Biphasic Systems
Post-HHP extraction, [C4MIM]BF4 and NaOH separate saponins into a sodium hydroxide-rich phase, achieving 76.06% purity after lyophilization. This method avoids toxic organic solvents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Charantin undergoes various chemical reactions, including:
Oxidation: Charantin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Charantin into its reduced forms.
Substitution: Substitution reactions can occur at the glucoside moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Charantin, as well as various substituted glucosides.
Scientific Research Applications
Charantin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of novel glucoside derivatives.
Biology: Studied for its effects on cellular processes, including its role in glucose metabolism and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in the management of diabetes, cancer, and inflammatory diseases.
Industry: Used in the development of dietary supplements and functional foods aimed at managing blood glucose levels.
Mechanism of Action
Charantin exerts its effects through several molecular targets and pathways:
Glucose Metabolism: Charantin enhances the uptake of glucose by cells and stimulates the secretion of insulin, thereby lowering blood glucose levels.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Anticancer Properties: Charantin induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Comparison with Similar Compounds
Structural and Compositional Differences
Charantin is distinct from other phytosterol glycosides due to its dual-component nature. Key structural comparisons include:
Key Observations :
- Charantin’s variable composition contrasts with single-component sterol glucosides, which exhibit more predictable pharmacokinetics .
- Glycosylation at C-3 (e.g., β-sitosterol-3-O-β-D-glucoside) enhances bioactivity compared to C-β-D-glucoside derivatives .
Pharmacological Activity Comparison
Antidiabetic Effects
- Charantin : Reduces fasting blood glucose by 20–30% in rodent models via enhanced insulin secretion . However, efficacy varies with extraction methods and component ratios .
- β-Sitosterol β-D-glucoside : Lowers cholesterol by 15–20% and improves glucose tolerance in hyperglycemic rats .
- Stigmasterol glucoside: Limited data, but shares cholesterol-lowering mechanisms with β-sitosterol derivatives .
Immunomodulatory and Anti-inflammatory Effects
- Charantin: Indirect immunomodulation via Th1/Th2 cell normalization .
- β-Sitosterol glucoside : Reduces pro-inflammatory cytokines (e.g., TNF-α) by 40–50% in vitro .
Extraction Efficiency and Stability
Key Findings :
- MAE significantly improves yields for both Charantin and β-sitosterol glucoside compared to maceration .
- Charantin’s dual components may degrade at different rates under basic conditions, affecting consistency .
Commercial and Regulatory Considerations
- Charantin: Marketed as a 1:1 or 2:1 mixture (CAS 57126-62-2), but batch-to-batch variability exists . For example, ChromaDex supplies a 1:1 mixture, while Chengdu Biopurify offers a 5,25-stigmastadienol glucoside + β-sitosterol blend .
- β-Sitosterol glucoside : Available as a pure compound (e.g., Sigma-Aldrich) with standardized HPLC ≥90% purity .
Biological Activity
Charantin, a bioactive compound derived from the bitter melon (Momordica charantia), is a 1:1 mixture of two glycosides: 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. This compound has garnered significant attention for its potential therapeutic applications, particularly in the management of diabetes and related metabolic disorders. This article explores the biological activities of Charantin, supported by detailed research findings, case studies, and data tables.
Charantin consists primarily of two components:
- 25,26-Dehydro β-Sitosterol β-D-Glucoside
- β-Sitosterol β-D-Glucoside
These compounds are known to exert various biological effects, particularly in glucose metabolism regulation. The mechanism through which Charantin acts includes enhancing insulin sensitivity and promoting glucose uptake in tissues.
2. Antidiabetic Properties
Numerous studies have highlighted the antidiabetic effects of Charantin:
2.1. In Vivo Studies
A study involving Sprague Dawley rats demonstrated that administration of bitter melon extract containing Charantin significantly reduced blood glucose levels. The results indicated a 31.64% decrease in blood glucose and a 27.35% increase in insulin levels at a dosage of 300 mg/kg .
2.2. In Vitro Studies
In vitro experiments showed that Charantin enhances glucose uptake in muscle cells. For instance, L6 rat myotubes exposed to Charantin exhibited increased glucose transport activity, suggesting its potential role as an insulin sensitizer .
3. Other Biological Activities
Beyond its antidiabetic properties, Charantin exhibits several other biological activities:
3.1. Anti-inflammatory Effects
Research indicates that Charantin can inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells, suggesting its potential as an anti-inflammatory agent .
3.2. Lipid Metabolism Modulation
Charantin has been shown to influence lipid metabolism positively by reducing triglyceride levels and improving lipid profiles in diabetic rats .
4. Formulation and Delivery Systems
The efficacy of Charantin can be influenced by its formulation:
4.1. Fast-Dissolving Tablets
Recent studies have developed fast-dissolving tablet formulations of Charantin using sublimation techniques, achieving over 98% drug release within one hour . This formulation is particularly beneficial for patients with swallowing difficulties.
| Formulation Method | Cumulative Release (%) |
|---|---|
| Sublimation | 98.86 |
| Direct Compression | 96.71 |
5.1. Diabetes Management
In clinical settings, patients consuming bitter melon extracts rich in Charantin have reported improved glycemic control and reduced reliance on insulin therapy .
5.2. Safety and Efficacy
Safety assessments indicate that Charantin is well-tolerated at therapeutic doses, with minimal side effects reported during clinical trials focused on diabetes management .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
